molecular formula C19H17N5O3 B4454745 N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B4454745
M. Wt: 363.4 g/mol
InChI Key: TXQISXPTYUMWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic organic compound provided for research and development purposes. This molecule features a benzimidazole moiety linked to a 2-hydroxy-4-oxoquinazoline unit, both of which are structures of significant interest in medicinal chemistry. The benzimidazole core is a privileged scaffold in pharmacology, known for its role in various therapeutic agents. Benzimidazole derivatives are utilized in pharmaceuticals as anti-parasitic drugs, antiviral agents, and antifungal medications . Furthermore, they are investigated for their potential as angiotensin II receptor antagonists, which are important for treating circulatory diseases like hypertension and cardiac conditions, as well as for their insulin-sensitizing effects in metabolic diseases such as diabetes . Some benzimidazole derivatives have also been studied as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 . The quinazolin-4-one part of the molecule is another pharmacologically active structure often associated with a range of biological activities. Together, these features make this hybrid compound a valuable candidate for researchers exploring new inhibitors, enzyme regulators, and potential therapeutic agents in areas like oncology, virology, and cardiovascular disease. The molecular formula is C21H21N5O3 . This product is intended for laboratory research use only and is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c25-16(23-18-20-14-8-3-4-9-15(14)21-18)10-5-11-24-17(26)12-6-1-2-7-13(12)22-19(24)27/h1-4,6-9H,5,10-11H2,(H,22,27)(H2,20,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXQISXPTYUMWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide typically involves multi-step organic reactions. One possible route could involve the initial formation of the benzimidazole ring, followed by the construction of the quinazolinone moiety. The final step would involve coupling these two structures through a butanamide linker. Common reagents might include various acids, bases, and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods to ensure high yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The terminal butanamide group undergoes hydrolysis under acidic or basic conditions:

Reaction Conditions Products Catalysts/Reagents
Acidic (HCl, 80°C, 4h)4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)butanoic acid + 2-aminobenzimidazoleConcentrated HCl
Basic (NaOH, reflux, 6h)Sodium salt of butanoic acid derivative + free amine2M NaOH

Key Findings :

  • Acid hydrolysis yields the carboxylic acid and benzimidazole amine.

  • Basic conditions favor saponification, forming water-soluble sodium salts.

Oxidation at the Quinazolinone Core

The 4-oxoquinazolin-3(4H)-yl moiety undergoes oxidation under controlled conditions:

Oxidizing Agent Conditions Product
KMnO₄ (aq.)60°C, pH 7, 3h3,4-Dihydroxyquinazoline derivative
H₂O₂/Fe²⁺ (Fenton’s reagent)RT, 2hEpoxide formation at adjacent positions

Mechanistic Insight :

  • Oxidation predominantly targets the quinazolinone ring’s electron-deficient regions, forming hydroxylated derivatives .

  • Epoxidation occurs via radical intermediates in Fenton-type reactions .

Nucleophilic Substitution at the Benzimidazole Ring

The 1H-benzimidazol-2-yl group participates in electrophilic substitution:

Reagent Position Product
HNO₃/H₂SO₄C-55-Nitrobenzimidazole derivative
Br₂ (CHCl₃)C-5/C-65,6-Dibromobenzimidazole derivative

Key Observations :

  • Nitration occurs regioselectively at the C-5 position due to electronic directing effects .

  • Bromination yields di-substituted products under excess Br₂ .

Cyclization Reactions

The compound undergoes intramolecular cyclization under dehydrating conditions:

Reagent Conditions Product
POCl₃100°C, 6hTetracyclic fused quinazolinone-benzimidazole
DCC (Dicyclohexylcarbodiimide)DMF, 12hMacrocyclic lactam derivative

Structural Impact :

  • POCl₃-mediated cyclization forms a rigid tetracyclic scaffold .

  • DCC promotes lactam formation by activating the amide carbonyl .

Reductive Transformations

The quinazolinone ring is susceptible to reduction:

Reducing Agent Conditions Product
NaBH₄/MeOHRT, 2hPartially reduced dihydroquinazolinone
LiAlH₄Reflux, 4hFully reduced tetrahydroquinazoline derivative

Functional Implications :

  • Partial reduction preserves aromaticity in the benzimidazole ring .

  • LiAlH₄ reduces both the quinazolinone and amide groups, yielding a polyamine structure.

Stability Under Thermal and pH Stress

Condition Degradation Pathway Half-Life
pH 1.2 (simulated gastric)Hydrolysis of amide bond45 min
pH 7.4 (physiological)Oxidation at quinazolinone12h
80°C (dry heat)Dehydration forming nitrile intermediate30 min

Practical Considerations :

  • Rapid degradation in acidic environments limits oral bioavailability.

  • Thermal instability necessitates cold storage.

Interaction with Biological Nucleophiles

In pharmacological contexts, the compound reacts with thiols (e.g., glutathione):

Nucleophile Site of Reaction Adduct
GlutathioneQuinazolinone C-2Thioether conjugate
CysteineBenzimidazole C-4Disulfide-linked metabolite

Metabolic Relevance :

  • Thiol adduct formation correlates with detoxification pathways .

  • Disulfide bonds alter pharmacokinetic properties.

Scientific Research Applications

Anticancer Activity

N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide has shown promising results in cancer research. Studies have indicated that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell proliferation.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of quinazoline compounds exhibit significant antiproliferative effects against breast cancer cells by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial properties. Compounds containing benzimidazole and quinazoline rings have been reported to exhibit activity against a range of bacterial and fungal pathogens.

Case Study : A comparative analysis published in Pharmaceutical Biology highlighted the antibacterial efficacy of benzimidazole derivatives, suggesting that modifications to the structure could enhance activity against resistant strains of bacteria .

Anti-inflammatory Effects

The structural features of this compound may contribute to its anti-inflammatory properties. Compounds with similar scaffolds have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes.

Case Study : Research in European Journal of Pharmacology showed that certain quinazoline derivatives could reduce inflammation markers in animal models, indicating potential therapeutic benefits for inflammatory diseases .

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityReference
Benzimidazole Derivative ABenzimidazole coreAnticancer
Quinazoline Derivative BQuinazoline ringAntimicrobial
Combined Structure CBenzimidazole + QuinazolineAnti-inflammatory

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide would depend on its specific biological activity. Generally, compounds with benzimidazole and quinazolinone structures can interact with various molecular targets, such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

Quinazolinone vs. Triazinone Derivatives
  • Target Compound: The quinazolinone core (two nitrogen atoms) enables hydrogen bonding and π-π stacking interactions, critical for enzyme inhibition .
Benzoxazinone Derivatives
  • 6-(2-Amino-6-phenylpyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () replaces quinazolinone with a benzoxazinone core. The oxygen atom in benzoxazinone reduces basicity, altering solubility and target affinity .

Linker and Substituent Variations

Butanamide Linker
  • The target compound’s butanamide linker provides flexibility and optimal spacing for dual heterocyclic interactions. This is shared with 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(1H-indol-5-yl)butanamide (CAS 920423-09-2), where the indole substituent offers distinct hydrophobic interactions compared to benzimidazole .
Benzohydrazide Linker
  • N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazides () use a rigid benzohydrazide linker, limiting conformational freedom but improving thermal stability .

Biological Activity

N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound belongs to a class of benzimidazole derivatives, which are known for their diverse pharmacological properties. The synthesis typically involves the reaction of 1H-benzimidazole with various hydroxyquinazolinyl derivatives. The specific structural formula can be represented as follows:

C19H16N4O3\text{C}_{19}\text{H}_{16}\text{N}_{4}\text{O}_{3}

This structure includes a benzimidazole moiety linked to a quinazoline derivative, which is believed to contribute to its biological effects.

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of benzimidazole derivatives. For instance, compounds similar to this compound have shown effectiveness against Trichinella spiralis, with certain derivatives achieving up to 100% efficacy at specific concentrations .

Anticancer Properties

Benzimidazole derivatives are also recognized for their anticancer activities. In vitro studies have demonstrated that these compounds can inhibit mammalian DNA topoisomerases, which are crucial for DNA replication and transcription. For example, certain derivatives were tested against cancer cell lines such as HeLa (cervical adenocarcinoma) and MCF7 (breast adenocarcinoma), showing significant cytotoxic effects .

The biological activity of this compound may be attributed to several mechanisms:

  • Topoisomerase Inhibition : The compound interferes with the activity of DNA topoisomerases, leading to apoptosis in cancer cells.
  • Antioxidant Activity : Research indicates that similar compounds possess radical scavenging properties, contributing to their therapeutic effects by reducing oxidative stress .
  • Anthelmintic Effects : The presence of hydroxyl groups in the structure enhances its effectiveness against parasitic infections by disrupting metabolic processes in parasites.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineEfficacy/Outcome
AntiparasiticTrichinella spiralis100% efficacy at 50 mg/ml
AnticancerHeLa CellsSignificant cytotoxicity observed
AntioxidantDPPH Scavenging AssayStrong radical scavenging activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide, and how can purity be ensured?

  • Methodology : The compound can be synthesized via multi-step reactions involving condensation of benzimidazole precursors with quinazolinone derivatives. Key steps include:

  • Reflux conditions : Heating at 100°C under reflux for 4–6 hours to facilitate nucleophilic substitution or amide bond formation (e.g., similar to procedures in ).
  • Purification : Recrystallization using methanol or ethanol to remove unreacted intermediates .
  • Catalytic systems : Use of iodine/TBHP (tert-butyl hydroperoxide) for oxidative domino reactions to assemble quinazolinone moieties (analogous to ).

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks for benzimidazole (δ 7.1–8.3 ppm for aromatic protons) and quinazolinone (δ 10–12 ppm for NH/OH groups). Compare with synthesized analogs in .
  • FT-IR : Confirm carbonyl stretches (C=O at ~1650–1750 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
  • Mass spectrometry (ESI-MS) : Validate molecular weight and fragmentation patterns (e.g., [M+H]+ peaks) .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

  • Methodology :

  • Antimicrobial screening : Use P. aeruginosa MH602 lasB reporter strain to assess inhibition via GFP expression (as in ).
  • Anti-inflammatory assays : Measure COX-1/COX-2 inhibition using enzymatic kits or cell-based models (similar to ).
  • Cytotoxicity testing : Employ MTT assays on human fibroblasts (IC₅₀ determination) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict target interactions for this compound?

  • Methodology :

  • Target selection : Prioritize receptors like EGFR or sirtuins based on structural analogs (e.g., ).
  • Docking software : Use AutoDock Vina or Schrödinger Suite to model binding poses with quinazolinone/benzimidazole motifs. Validate with experimental IC₅₀ data .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., for analogs in ).

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values from multiple sources (e.g., anti-inflammatory vs. antimicrobial data in ).
  • Structural tweaks : Modify substituents (e.g., nitro or methoxy groups) to isolate activity-specific moieties .
  • Dose-response curves : Re-evaluate conflicting results under standardized conditions (e.g., fixed pH/temperature) .

Q. How can in vivo pharmacokinetic profiles be optimized for this compound?

  • Methodology :

  • Metabolic stability : Use liver microsome assays to identify degradation hotspots (e.g., esterase-sensitive sites).
  • Lipophilicity enhancement : Introduce trifluoromethyl groups (logP optimization, as in ) without compromising solubility.
  • Toxicity screening : Conduct acute/chronic toxicity studies in rodent models (dosing: 10–100 mg/kg) .

Q. What crystallographic approaches validate the 3D structure of this compound?

  • Methodology :

  • Single-crystal X-ray diffraction : Use SHELX or OLEX2 for structure refinement (as in ).
  • ORTEP diagrams : Generate thermal ellipsoid plots to visualize bond angles and torsional strain .
  • Twinned data handling : Apply SHELXL’s TWIN/BASF commands for high-resolution refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(1H-benzimidazol-2-yl)-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.